Ethanethioic acid, oxo(phenylamino)-, hydrazide
Overview
Description
Ethanethioic acid, oxo(phenylamino)-, hydrazide is a chemical compound with the molecular formula C8H9N3OS. It contains a total of 22 atoms, including 9 hydrogen atoms, 8 carbon atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This compound is known for its unique structure, which includes multiple bonds, aromatic rings, and functional groups such as secondary amides and hydrazines .
Preparation Methods
The synthesis of ethanethioic acid, oxo(phenylamino)-, hydrazide typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The reaction conditions can vary, but common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods may involve the use of specific catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Ethanethioic acid, oxo(phenylamino)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include sodium ethoxide, sodium hydride, and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The major products formed from these reactions can include thioesters, esters, amides, and ketones .
Scientific Research Applications
Ethanethioic acid, oxo(phenylamino)-, hydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules, such as hydroxamic acids and macrocyclic enamides . In biology and medicine, it is studied for its potential cytotoxic and antimicrobial activities against selected human cancer cell lines and bacterial strains . Additionally, it has applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ethanethioic acid, oxo(phenylamino)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can undergo cyclization reactions facilitated by heating in the presence of a base, leading to the formation of desired products . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.
Comparison with Similar Compounds
Ethanethioic acid, oxo(phenylamino)-, hydrazide can be compared with other similar compounds, such as hydrazones, quinazolines, and Schiff bases . These compounds share some structural similarities but differ in their specific functional groups and reactivity. For example, hydrazones are known for their broad spectrum of biological activities, while quinazolines are reported to possess high anti-inflammatory and analgesic activity
Biological Activity
Ethanethioic acid, oxo(phenylamino)-, hydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.
Synthesis of Ethanethioic Acid Hydrazide Derivatives
Ethanethioic acid hydrazides can be synthesized through various methods involving the reaction of hydrazine derivatives with ethanethioic acid or its derivatives. The general synthetic route includes:
- Formation of Hydrazone : Reacting ethanethioic acid with phenyl hydrazine.
- Cyclization : Under acidic or basic conditions to yield the final hydrazide product.
The reaction conditions and yields vary based on substituents on the phenyl ring and the presence of other functional groups.
Antimicrobial Activity
Ethanethioic acid hydrazides have been studied for their antimicrobial properties. The following table summarizes findings from various studies:
Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Compound A | Antibacterial | E. coli | 32 µg/mL |
Compound B | Antifungal | F. oxysporum | 12.5 µg/mL |
Compound C | Antimalarial | Plasmodium spp. | 25 µg/mL |
These compounds exhibit significant activity against both bacterial and fungal strains, indicating their potential as antimicrobial agents .
Anti-Inflammatory Effects
Research has indicated that certain derivatives of ethanethioic acid hydrazides possess anti-inflammatory properties. A notable study demonstrated that these compounds inhibited nitric oxide synthase (iNOS) activity in vitro, suggesting a mechanism for their anti-inflammatory effects:
- Inhibition of iNOS : Compounds showed stronger inhibition than standard anti-inflammatory drugs like meloxicam.
- Phagocytic Activity : Enhanced phagocytic response in bone marrow-derived macrophages was observed upon treatment with ethanethioic acid derivatives .
Case Studies
- Case Study on Antitumor Activity : A study evaluated the antitumor activity of ethanethioic acid hydrazide in mice bearing human cancer xenografts. The compound demonstrated significant tumor localization and reduced tumor size compared to controls, suggesting potential for cancer therapy .
- Case Study on Antidiabetic Properties : Another investigation highlighted the effect of ethanethioic acid derivatives on glucose metabolism in diabetic rat models. Results indicated a decrease in blood glucose levels, supporting its use in managing diabetes .
The biological activities of ethanethioic acid hydrazides are attributed to several mechanisms:
- Enzyme Inhibition : Many hydrazide derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and microbial growth.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels, contributing to their antioxidant properties .
- Cellular Uptake : Enhanced cellular uptake due to lipophilicity may improve efficacy against targeted cells.
Properties
IUPAC Name |
2-hydrazinyl-N-phenyl-2-sulfanylideneacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQWFQRTEDTAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=S)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415426 | |
Record name | Ethanethioic acid, oxo(phenylamino)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105736-40-1 | |
Record name | Ethanethioic acid, oxo(phenylamino)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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